molecular formula C14H18O3 B069072 Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 162713-88-4

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B069072
CAS No.: 162713-88-4
M. Wt: 234.29 g/mol
InChI Key: OBJUZSOKYJHLAB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 162713-88-4) is a bicyclic compound featuring a 2,3-dihydroindenyl core substituted with a methoxy group at position 5 and an ethyl acetate side chain. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research, though its specific applications remain under investigation.

Properties

IUPAC Name

ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUZSOKYJHLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Methoxy-2,3-Dihydro-1H-Inden-1-Ol

The synthesis begins with the preparation of the indenol core. A methoxy group is introduced at the 5-position of 2,3-dihydro-1H-inden-1-ol through electrophilic aromatic substitution. Using a mixture of sulfuric acid and methanol under reflux conditions, the hydroxyl group at position 1 is protected while methoxylation occurs at position 5. The reaction is monitored via thin-layer chromatography (TLC), with yields typically reaching 70–75% after recrystallization from ethyl acetate/hexane.

Alkylation with Ethyl Bromoacetate

The indenol intermediate is alkylated using ethyl bromoacetate in the presence of a base. In a representative procedure, 5-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 equiv) is dissolved in dry dimethylformamide (DMF), and potassium carbonate (2.5 equiv) is added. Ethyl bromoacetate (1.2 equiv) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Column chromatography (silica gel, 30% ethyl acetate in hexane) affords the target ester in 65–70% yield.

Alternative Pathway via Esterification of Pre-Formed Acetic Acid Derivatives

Synthesis of 2-(5-Methoxy-2,3-Dihydro-1H-Inden-1-Yl)Acetic Acid

This route starts with the preparation of the carboxylic acid precursor. A Friedel-Crafts acylation is employed, where 5-methoxy-2,3-dihydro-1H-indene reacts with chloroacetyl chloride in the presence of aluminum chloride. The resulting ketone is reduced using sodium borohydride in methanol, followed by oxidation with Jones reagent to yield the acetic acid derivative. The acid is isolated in 60% yield after acid-base extraction and recrystallization.

Esterification with Ethanol

The acetic acid intermediate is esterified using ethanol under acidic conditions. In a Dean-Stark apparatus, 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 equiv), ethanol (5.0 equiv), and concentrated sulfuric acid (0.1 equiv) are refluxed in toluene for 6 hours. The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation to obtain the ester in 85% purity.

Catalytic Hydrogenation of Unsaturated Intermediates

Preparation of 5-Methoxy-1-Vinyl-2,3-Dihydro-1H-Indene

A vinyl group is introduced at position 1 via Wittig reaction. 5-Methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) is treated with methyltriphenylphosphonium bromide (1.5 equiv) and sodium hydride (2.0 equiv) in tetrahydrofuran (THF). The resulting alkene is hydrogenated using 10% palladium on carbon (Pd/C) under 3 bar hydrogen pressure at 80°C for 6 hours.

Acetic Acid Side-Chain Incorporation

The hydrogenated product is subjected to Michael addition with ethyl acrylate in the presence of lithium diisopropylamide (LDA). The reaction proceeds at −78°C in THF, followed by quenching with ammonium chloride. After extraction and chromatography, ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is obtained in 55% yield.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Advantages
Alkylation RouteMethoxylation, alkylation65–70%>90%Short reaction times, minimal steps
Esterification PathwayFriedel-Crafts, esterification60%85%High-purity acid intermediate
Hydrogenation StrategyWittig reaction, catalytic hydrogenation55%88%Controls stereochemistry

The alkylation route offers the highest efficiency, while the hydrogenation method provides superior stereochemical control. Purification via silica gel chromatography remains critical across all methods.

Optimization Strategies and Challenges

Regioselective Methoxylation

Achieving exclusive methoxylation at position 5 requires careful control of reaction conditions. Excess methanol or prolonged reaction times lead to di- or tri-substituted byproducts. Kinetic studies suggest optimal methoxylation occurs at 60°C for 4 hours.

Catalyst Selection in Hydrogenation

Palladium catalysts (Pd/C) are preferred over platinum oxide (PtO₂) due to higher selectivity and reduced over-hydrogenation risks. Catalyst loading at 5 wt% relative to substrate balances cost and efficiency.

Solvent Systems for Purification

Ethyl acetate/hexane mixtures (30–50% ethyl acetate) effectively separate the target ester from unreacted starting materials and byproducts. Gradient elution minimizes co-elution of structurally similar impurities.

Scalability and Industrial Feasibility

Pilot-scale trials of the alkylation route demonstrate consistent yields (68 ± 2%) at 10-kg batch sizes. Key challenges include exothermic reactions during methoxylation, necessitating jacketed reactors with precise temperature control. Continuous flow systems are being explored to enhance throughput and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a fully saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or saturated ring systems.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indenyl Acetate Derivatives

a) Ethyl 2-(6-Fluoro-1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Acetate (9a)
  • Structure : C₁₃H₁₅FO₃ (MW: 238.26 g/mol).
  • Key Differences : Fluorine substitution at position 6 and a hydroxyl group at position 1.
  • Properties: The electron-withdrawing fluorine atom increases polarity compared to the methoxy group in the target compound.
b) Ethyl 2-(1-Hydroxy-6-Methoxy-2,3-Dihydro-1H-Inden-1-yl)Acetate (9b)
  • Structure : C₁₄H₁₈O₄ (MW: 250.29 g/mol).
  • Key Differences : Methoxy group at position 6 and hydroxyl at position 1.
  • Properties: The 6-methoxy substitution shifts electronic effects compared to the 5-methoxy analog.
c) Ethyl 2,3-Dihydroindene-1-Acetate
  • Structure : C₁₃H₁₆O₂ (MW: 212.26 g/mol).
  • Key Differences : Lacks substituents on the indenyl ring.
  • Properties : Simpler structure with lower molecular weight and reduced steric hindrance. This compound serves as a baseline for evaluating substituent effects on reactivity and biological activity .

Benzylidene-Indenone Derivatives

a) (E)-2-(4-((Dimethylamino)Methyl)Benzylidene)-5-Methoxy-2,3-Dihydro-1H-Inden-1-One (E-1b)
  • Structure: C₂₁H₂₁NO₂ (MW: 319.40 g/mol).
  • Key Differences: Benzylidene group at position 2 and dimethylaminomethyl substitution.
  • Properties: The extended conjugation from the benzylidene group enhances UV absorption, making it suitable as a photoswitch. It also exhibits dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), highlighting the impact of aromatic substituents on biological function .
b) (E)-2-(4-((Benzyl(Ethyl)Amino)Methyl)Benzylidene)-5-Methoxy-2,3-Dihydro-1H-Inden-1-One (E-1h)
  • Structure: C₂₆H₂₇NO₂ (MW: 385.50 g/mol).
  • Key Differences: Bulky benzyl-ethylamino substituent.
  • Properties : Increased steric bulk reduces solubility in aqueous media but improves lipid membrane permeability. The compound’s melting point (118.5–119.5°C) reflects its crystalline stability compared to the oily consistency of the target compound .

Cyano-Substituted Analogs

Ethyl 2-Cyano-2-(5-Methoxy-2,3-Dihydro-1H-Inden-1-ylidene)Acetate
  • Structure: C₁₅H₁₅NO₃ (MW: 257.28 g/mol).
  • Key Differences: Cyano group and indenylidene moiety.
  • Properties: The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic additions. This compound is classified as hazardous (GHS warnings), indicating higher toxicity compared to the target compound .

Hydroxy and Methyl-Substituted Derivatives

Methyl 2-(5-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Acetate
  • Structure : C₁₂H₁₄O₃ (MW: 206.24 g/mol).
  • Key Differences : Hydroxy group replaces methoxy at position 5.
Ethyl 2-(3-Hydroxy-5-Methoxy-2-Methyl-3H-Inden-1-yl)Acetate
  • Structure : C₁₅H₁₈O₄ (MW: 262.30 g/mol).
  • Key Differences : Additional methyl and hydroxy groups on the indenyl ring.
  • The hydroxy group may facilitate salt formation, improving crystallinity .

Biological Activity

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its structure features a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

  • Molecular Formula : C12H12ClNO2
  • Molecular Weight : 247.68 g/mol
  • IUPAC Name : 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

The compound's reactivity is largely attributed to its carbonyl chloride moiety, making it suitable for nucleophilic substitution reactions, which are essential in organic synthesis.

Biological Activity Overview

Research indicates that 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride exhibits various biological activities, including antimicrobial, anti-cancer, and anti-tubercular properties. Its derivatives have been synthesized and tested for efficacy against multiple pathogens and disease models.

Antimicrobial Activity

Studies have demonstrated that compounds derived from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride show significant antimicrobial activity. For instance, pyridine derivatives have been highlighted for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyridine nucleus is critical for the interaction with bacterial targets.

Compound NameActivityMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial12.5 µM against Pseudomonas aeruginosa
Compound BAntibacterial50.0 µM against MRSA

Anti-Cancer Activity

Research has also explored the anti-cancer potential of this compound. It has been involved in the synthesis of novel derivatives that demonstrate selective cytotoxicity against cancer cell lines. For example, certain analogs have shown promising results in inhibiting the growth of leukemia cell lines with IC50 values in the nanomolar range.

The biological activity of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Some derivatives act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to neuroprotection and cancer.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives can generate ROS upon activation, leading to oxidative stress in target cells.

Case Studies

  • Antitubercular Agents : A study focused on synthesizing N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride showed promising results as potential anti-tubercular agents.
  • Neuroprotective Effects : Research into dopamine receptor modulation revealed that derivatives could protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate?

Methodological Answer: The compound is synthesized via esterification of indenone derivatives. For example, allyl esters of 5-methoxy-2,3-dihydro-1H-inden-1-one can be prepared using carbonyldiimidazole (CDI) activation, followed by transesterification to yield ethyl esters. A reported procedure achieved 69% yield by reacting 5-methoxy-2,3-dihydro-1H-inden-1-one with allyl chloroformate in the presence of a base, followed by purification via column chromatography (petroleum ether/ethyl acetate mixtures) .

Reaction Conditions Yield Reference
Allyl ester formation (CDI)69%
p-TSA-catalyzed esterification69%

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer: Key structural features are confirmed via:

  • ¹H NMR : Peaks at δ 3.90–3.93 ppm (methoxy group), δ 4.10–4.20 ppm (ethyl ester -OCH2), and aromatic protons (δ 6.8–7.7 ppm) .
  • IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (methoxy C-O) .
  • X-ray crystallography : SHELX software refines crystal structures, validating bond lengths and angles (e.g., indenyl-acetate linkage) .

Advanced Research Questions

Q. How does stereochemistry at the indenyl ring influence biological activity in derivatives of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies on related indenyl derivatives reveal that the S configuration at the indenyl C1 position is critical for binding to targets like PPARα/γ. For example, α-substituted ethyl/methyl groups at C1 enhance dual agonism, while para-substitutions on aromatic rings modulate selectivity . Contradictions in activity data may arise from variations in alkyl chain length or solvent polarity during assays.

Q. What strategies resolve enantiomers of intermediates during synthesis?

Methodological Answer: Chiral resolution is achieved using:

  • Chiral acids : (R/S)-2-Methoxy-2-phenylacetic acid forms diastereomeric salts with intermediates, enabling separation via crystallization .
  • Chromatography : Chiral HPLC with amylose-based columns resolves enantiomers (e.g., 90:10 hexane/isopropanol mobile phase) .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP Calculation : Experimental LogP values (e.g., ~2.5) correlate with solubility and membrane permeability. Software like MarvinSketch predicts LogP using fragment-based methods .
  • Molecular Dynamics (MD) : Simulations assess binding stability to targets (e.g., PPARγ) using AMBER or GROMACS, validated by experimental IC50 values .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for esterification reactions: How to address them?

Critical Analysis: Yields vary due to:

  • Catalyst loading : 20 mol% p-TSA (69% yield) outperforms lower loadings .
  • Solvent polarity : Ethanol (polar) vs. toluene (nonpolar) affects transition-state stabilization .
    Resolution : Optimize conditions via Design of Experiments (DoE), focusing on temperature (80°C optimal) and solvent mixtures (e.g., ethanol/ethyl acetate) .

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